4,5-Dimethyl-1H-pyrrol-3-amine
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Overview
Description
4,5-Dimethyl-1H-pyrrol-3-amine is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered rings containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at the 4 and 5 positions and an amine group at the 3 position. Pyrrole derivatives are known for their biological activity and are found in various natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-1H-pyrrol-3-amine can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. For instance, 2,5-hexanedione can be condensed with ammonia or a primary amine under acidic conditions to form the desired pyrrole derivative .
Industrial Production Methods: Industrial production of pyrrole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as iron (III) chloride can be employed to facilitate the reaction under milder conditions .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-1H-pyrrol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), sulfonyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: N-substituted pyrroles, C-substituted pyrroles.
Scientific Research Applications
4,5-Dimethyl-1H-pyrrol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-1H-pyrrol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. Additionally, it can interact with cellular membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Pyrrolone: A five-membered lactam with similar biological activities.
Pyrrolidinone: Another five-membered heterocycle with diverse pharmaceutical applications.
Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of biological properties
Uniqueness: 4,5-Dimethyl-1H-pyrrol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 4 and 5 positions and an amine group at the 3 position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H10N2 |
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Molecular Weight |
110.16 g/mol |
IUPAC Name |
4,5-dimethyl-1H-pyrrol-3-amine |
InChI |
InChI=1S/C6H10N2/c1-4-5(2)8-3-6(4)7/h3,8H,7H2,1-2H3 |
InChI Key |
UMCDLMJWBUGQPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1N)C |
Origin of Product |
United States |
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